Differential Neuromuscular Facilitation: 4-APMI is 100-Fold Less Potent than 4-AP in Increasing Quantal Content
In a direct head-to-head comparison on frog sartorius nerve-muscle preparations, 4-aminopyridine methiodide (4-APMI) was found to be approximately 100 times less active than its tertiary amine parent, 4-aminopyridine (4-AP), in increasing endplate potential (e.p.p.) quantal content. This dramatic difference in presynaptic efficacy is attributed to the inability of the permanently charged 4-APMI to access intracellular sites critical for enhancing neurotransmitter release [1].
| Evidence Dimension | Increase in endplate potential (e.p.p.) quantal content |
|---|---|
| Target Compound Data | Measurable increase at 10(-4) M |
| Comparator Or Baseline | 4-Aminopyridine (4-AP): ~100-fold more active than 4-APMI at equivalent concentrations |
| Quantified Difference | 4-AP approximately 100 times more active |
| Conditions | Frog sartorius nerve-muscle preparation; indirect stimulation |
Why This Matters
This evidence confirms that 4-APMI cannot be used as a direct substitute for 4-AP in studies aiming to maximize presynaptic facilitation or neurotransmitter release, guiding researchers toward the appropriate tool based on their experimental endpoint.
- [1] Horn, A. S., Lambert, J. J., & Marshall, I. G. (1979). A comparison of the facilitatory actions of 4-aminopyridine methiodide and 4-aminopyridine on neuromuscular transmission. British Journal of Pharmacology, 65(1), 53-62. View Source
